3,5-Bis(2-phenylphenyl)aniline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
88241-89-8 |
|---|---|
Molecular Formula |
C30H23N |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
3,5-bis(2-phenylphenyl)aniline |
InChI |
InChI=1S/C30H23N/c31-26-20-24(29-17-9-7-15-27(29)22-11-3-1-4-12-22)19-25(21-26)30-18-10-8-16-28(30)23-13-5-2-6-14-23/h1-21H,31H2 |
InChI Key |
IYHUYGOCHMZARC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC(=CC(=C3)N)C4=CC=CC=C4C5=CC=CC=C5 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 3,5 Bis 2 Phenylphenyl Aniline and Its Analogues
Strategic Approaches to the Construction of the 3,5-Diaryl Aniline (B41778) Core
The creation of the 3,5-diaryl aniline core, the central structural element of 3,5-bis(2-phenylphenyl)aniline, can be approached through two primary strategies. beilstein-journals.org The first involves the decoration of a pre-existing aniline ring through metal-catalyzed C-C bond formation. beilstein-journals.org This method often necessitates pre-functionalization of the aniline starting material. beilstein-journals.org
A second and often more direct approach is the formation of the aromatic ring itself through benzannulation reactions, where acyclic precursors undergo condensation to form the aniline ring with the desired substitution pattern. beilstein-journals.org Methods like the [3+3] condensation are gaining traction due to the ready availability of starting materials and the straightforward installation of aryl groups at the meta position. beilstein-journals.org
Advanced Cross-Coupling Reactions for C-C and C-N Bond Formation
Modern synthetic organic chemistry relies heavily on transition metal-catalyzed cross-coupling reactions to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high precision and efficiency. The synthesis of this compound is a prime example where these powerful tools are indispensable.
Palladium-Catalyzed Suzuki-Miyaura Coupling for Biphenyl (B1667301) Moieties
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, widely used for creating biaryl structures. nih.govnih.gov In the context of synthesizing this compound, this reaction is crucial for constructing the 2-phenylphenyl (biphenyl) side groups. The reaction typically involves the coupling of an aryl halide or triflate with an organoboron compound, catalyzed by a palladium complex. nih.govnih.gov
The catalytic cycle is understood to proceed through oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov The choice of ligands, such as dialkylbiaryl phosphines, has significantly expanded the scope of this reaction, allowing for the coupling of even challenging substrates like unactivated aryl chlorides and sterically hindered partners at room temperature and with low catalyst loadings. nih.gov The development of palladium precatalysts has further enhanced the reaction's utility by enabling fast coupling of unstable boronic acids. mit.edu
For the synthesis of the target molecule, a double Suzuki-Miyaura coupling could be envisioned, reacting a di-halogenated aniline derivative with a suitable 2-phenylphenylboronic acid. Alternatively, a sequential approach can provide access to unsymmetrical products. researchgate.net
Table 1: Key Features of Palladium-Catalyzed Suzuki-Miyaura Coupling
| Feature | Description |
| Reactants | Aryl/heteroaryl halides or triflates and organoboron compounds. nih.gov |
| Catalyst | Typically a palladium(0) complex with phosphine (B1218219) ligands. nih.gov |
| Advantages | Mild reaction conditions, high functional group tolerance, commercial availability of reagents, and broad substrate scope. nih.govnih.gov |
| Mechanism | Involves oxidative addition, transmetalation, and reductive elimination. nih.gov |
Buchwald-Hartwig Amination for the Aniline Nitrogen Introduction
The introduction of the central aniline nitrogen atom is often achieved through the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has become a go-to method for forming C-N bonds, largely replacing harsher, traditional methods due to its milder conditions and broader substrate scope. wikipedia.org
The mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to form the desired aryl amine. wikipedia.org The development of various generations of catalyst systems, particularly those employing sterically hindered phosphine ligands, has been crucial to the reaction's success, allowing for the coupling of a wide array of amines and aryl halides. wikipedia.org In a potential synthesis of this compound, a key step could involve the Buchwald-Hartwig amination of 3,5-dibromo- or 3,5-diiodobiphenyl with an ammonia (B1221849) equivalent or a protected amine.
Table 2: Comparison of Bases in Buchwald-Hartwig Amination
| Base | Advantages | Disadvantages |
| NaOt-Bu | Permits highest reaction rates and lowest catalyst loadings. libretexts.org | Incompatible with many electrophilic functional groups. libretexts.org |
| LiHMDS | Allows for the use of substrates with protic functional groups and is useful for low-temperature amination. libretexts.org | The solid base is air-sensitive and can be incompatible with some functional groups at higher temperatures. libretexts.org |
| Cs₂CO₃ | Provides excellent functional group compatibility and is effective for coupling electron-poor amines. libretexts.org | Generally leads to slower reaction rates compared to alkoxide bases. libretexts.org |
Precursor Synthesis and Functionalization Techniques for 2-Phenylphenyl Moieties
The 2-phenylphenyl (or biphenyl-2-yl) substituents are key building blocks. Their synthesis typically starts from commercially available precursors that are then functionalized as needed. For instance, 2-bromobiphenyl (B48390) can serve as a starting point, which can be converted into the corresponding boronic acid or boronic ester for subsequent Suzuki-Miyaura coupling. The synthesis of these precursors often relies on classical aromatic substitution reactions followed by modern cross-coupling techniques.
Optimization of Reaction Conditions for Scalable Synthesis and High Purity
Transitioning from a laboratory-scale synthesis to a larger, scalable process requires careful optimization of reaction conditions to ensure both high yield and high purity of the final product. scielo.br Key parameters that are typically optimized include the choice of catalyst and ligand, solvent, base, reaction temperature, and reaction time. scielo.brnih.gov
For instance, in Suzuki-Miyaura couplings, the use of highly active and stable precatalysts can allow for lower catalyst loadings and milder reaction conditions, which is economically and environmentally beneficial on a larger scale. mit.edu Similarly, in Buchwald-Hartwig aminations, screening different ligands and bases is crucial to find the optimal conditions for a specific substrate combination. nih.gov The choice of solvent can also significantly impact reaction efficiency and selectivity, with greener solvents like acetonitrile (B52724) being explored as alternatives to more hazardous options like dichloromethane (B109758) and benzene (B151609). scielo.br Purification methods, such as crystallization or chromatography, are also optimized to efficiently remove impurities and isolate the target compound in high purity.
Considerations for Atom Economy and Green Chemistry in this compound Production
The principles of green chemistry are increasingly important in modern chemical synthesis, aiming to design processes that are more environmentally benign. jocpr.com A key metric in green chemistry is atom economy, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. nih.govrsc.org
Addition and rearrangement reactions are inherently 100% atom-economical, while substitution and elimination reactions generate byproducts and are therefore less atom-economical. nih.govrsc.org While cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig are powerful, they are not perfectly atom-economical as they generate stoichiometric amounts of salt byproducts.
To improve the greenness of the synthesis of this compound, several strategies can be considered:
Catalytic C-H Activation: Directly coupling C-H bonds would eliminate the need for pre-functionalized starting materials (halides and organometallics), significantly improving atom economy.
Use of Greener Solvents: Replacing hazardous solvents with more environmentally friendly alternatives. scielo.br
Catalyst Recycling: Developing heterogeneous or recoverable catalyst systems can reduce waste and cost. nih.gov
Energy Efficiency: Optimizing reactions to run at lower temperatures and for shorter times reduces energy consumption. scielo.br
By carefully selecting synthetic routes and optimizing reaction conditions with these principles in mind, the production of this compound can be made more sustainable.
Theoretical and Computational Investigations of 3,5 Bis 2 Phenylphenyl Aniline
Quantum Chemical Calculations for Electronic Structure, Frontier Molecular Orbitals, and Energy Levels
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are fundamental to understanding the electronic behavior of 3,5-Bis(2-phenylphenyl)aniline. These computational methods provide deep insights into the molecule's electronic structure, the spatial distribution of its frontier molecular orbitals (FMOs), and the corresponding energy levels.
The electronic structure of this compound is largely dictated by the interplay between the electron-donating aniline (B41778) core and the extensive π-conjugated systems of the biphenyl (B1667301) substituents. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they govern the molecule's electronic and optical properties, including its ionization potential, electron affinity, and charge transport characteristics.
For molecules with similar triphenylamine (B166846) (TPA) cores, the HOMO is typically localized on the central nitrogen atom and the adjacent phenyl ring of the aniline moiety, reflecting the electron-donating nature of the amino group. researchgate.netacs.org The LUMO, in contrast, is generally distributed across the peripheral phenyl rings of the biphenyl substituents. researchgate.netacs.org This spatial separation of the HOMO and LUMO is a characteristic feature of many organic electronic materials and can influence charge transfer processes.
The energy levels of the HOMO and LUMO, and consequently the HOMO-LUMO energy gap, are critical parameters. A relatively high HOMO energy level, characteristic of many aniline and TPA derivatives, facilitates hole injection and transport, making such compounds suitable for use as hole transport materials (HTMs) in organic electronic devices. acs.orgfrontiersin.org The HOMO-LUMO gap determines the energy of the first electronic transition and thus influences the material's absorption and emission properties. For sterically hindered aromatic amines, this gap is typically in the range that allows for transparency in the visible region of the electromagnetic spectrum, a desirable property for many optoelectronic applications.
Illustrative data from DFT calculations on structurally analogous TPA derivatives are presented in the table below. These values provide a reasonable approximation of the expected electronic properties of this compound.
| Property | Typical Calculated Value Range for Analogous Compounds | Significance |
| HOMO Energy Level | -5.1 to -5.6 eV | Relates to the ionization potential and the efficiency of hole injection from an electrode. |
| LUMO Energy Level | -1.8 to -2.5 eV | Relates to the electron affinity and the barrier for electron injection. |
| HOMO-LUMO Energy Gap (Eg) | 3.0 to 4.0 eV | Determines the intrinsic optical and electronic properties, including absorption and emission wavelengths. |
| Ionization Potential (IP) | 5.2 to 5.7 eV | The energy required to remove an electron; crucial for hole transport. |
| Electron Affinity (EA) | 1.7 to 2.4 eV | The energy released when an electron is added; relevant for electron transport. |
Note: These values are illustrative and based on data for structurally similar triphenylamine derivatives. Actual values for this compound would require specific calculations.
Conformational Analysis and Torsional Dynamics of the Biphenyl and Aniline Units
A key structural feature of biphenyl is its non-planar conformation in the ground state, with a torsional angle of approximately 45° between the two phenyl rings. libretexts.org This twist arises from a balance between two opposing effects: steric repulsion between the ortho-hydrogens, which favors a perpendicular arrangement, and π-conjugation, which favors a planar conformation. ic.ac.uk In this compound, the presence of the aniline core attached to one of the phenyl rings in each biphenyl unit introduces additional steric hindrance, likely leading to even larger torsional angles.
Computational methods such as potential energy surface (PES) scanning can be used to explore the conformational space of the molecule. By systematically rotating the key dihedral angles and calculating the corresponding energy, it is possible to identify the most stable conformers (energy minima) and the energy barriers to rotation (transition states). These calculations reveal that the molecule likely adopts a propeller-like, non-planar conformation to minimize steric strain. This twisted structure is a common feature of TPA derivatives and is crucial for preventing strong intermolecular π-π stacking in the solid state, which can lead to the formation of amorphous films with good morphological stability. frontiersin.org
Molecular Dynamics Simulations for Intermolecular Interactions and Packing Arrangements
While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are essential for understanding the collective behavior of molecules in the solid state. MD simulations model the movement of atoms and molecules over time, allowing for the prediction of bulk material properties such as morphology, density, and glass transition temperature.
For a molecule like this compound, which is likely to form amorphous thin films, MD simulations can be used to generate realistic models of the bulk material. researchgate.netescholarship.org This is typically achieved by placing a large number of molecules in a simulation box and allowing them to evolve under classical mechanics principles, often employing a simulated annealing procedure to reach a stable, low-energy configuration. rsc.org
The analysis of these simulated amorphous structures can reveal important information about the intermolecular interactions and packing arrangements. Due to the sterically hindered and non-planar shape of this compound, strong π-π stacking interactions between molecules are expected to be limited. Instead, the intermolecular forces are likely to be dominated by weaker van der Waals interactions and potential C-H···π interactions. nih.govitu.edu.tr
The radial distribution function (RDF) is a key metric that can be extracted from MD simulations. The RDF describes the probability of finding another molecule at a certain distance from a reference molecule, providing a signature of the local molecular packing. For amorphous materials, the RDF typically shows short-range order but lacks the sharp peaks characteristic of crystalline materials.
Understanding the packing arrangements is crucial because it directly influences the material's charge transport properties. The distances and relative orientations between neighboring molecules determine the electronic coupling, which is a key parameter in charge hopping models. rsc.org
Prediction of Charge Transport Characteristics and Exciton (B1674681) Dynamics
Given its structural similarity to TPA, a well-known class of hole-transporting materials, this compound is expected to exhibit efficient hole transport. rsc.orgnih.gov In amorphous organic semiconductors, charge transport occurs via a hopping mechanism, where a charge carrier (a hole in this case) moves between localized states on adjacent molecules. The rate of this hopping process can be described by Marcus theory, which depends on two key parameters: the reorganization energy (λ) and the electronic coupling (V). rsc.org
The reorganization energy is the energy required to deform the geometry of a molecule when it changes its charge state (from neutral to charged and vice versa). It has two components: an intramolecular part (λ_int), which can be calculated using quantum chemical methods like DFT, and an intermolecular part related to the polarization of the surrounding medium. Molecules with rigid structures and small changes in geometry upon ionization tend to have low reorganization energies, which is favorable for fast charge transport. acs.org
The electronic coupling, or transfer integral, quantifies the strength of the electronic interaction between adjacent molecules. It is highly sensitive to the distance and relative orientation of the molecules and can be calculated for pairs of molecules extracted from MD simulations. nih.gov
The combination of low reorganization energy and high electronic coupling leads to high charge carrier mobility. The bulky biphenyl groups in this compound, while potentially increasing the intermolecular distances, may also enforce a specific packing that allows for significant electronic coupling along certain directions.
Exciton dynamics, which describe the behavior of electron-hole pairs, are also a critical aspect of the material's performance in optoelectronic devices. rsc.org Upon photoexcitation, an exciton is formed, which can then diffuse through the material. The efficiency of this diffusion is influenced by factors such as dynamic disorder and the strength of excitonic coupling between molecules. nottingham.edu.cn In materials like this compound, the non-planar structure can lead to localized excitons, which may have implications for energy transfer processes in devices like organic light-emitting diodes (OLEDs).
| Parameter | Typical Calculated Value Range for HTMs | Significance for Charge Transport |
| Reorganization Energy (λ) | 0.15 to 0.30 eV | Lower values correspond to faster charge hopping rates and higher mobility. |
| Electronic Coupling (V) | 5 to 50 meV | Higher values, dependent on molecular packing, lead to more efficient charge transfer. |
| Hole Mobility (μ) | 10⁻⁵ to 10⁻² cm²/Vs | A measure of how quickly a hole can move through the material under an electric field. |
Note: These values are illustrative and based on data for analogous hole transport materials. The actual performance of this compound would depend on its specific packing and electronic properties.
Computational Design Principles for Modifying this compound Derivatives for Enhanced Functionality
Computational modeling is a powerful tool for the in-silico design of new materials based on the this compound scaffold. By systematically modifying the molecular structure and calculating the resulting properties, it is possible to establish structure-property relationships that can guide the synthesis of improved materials. frontiersin.orgrsc.org
One common design strategy is to introduce electron-donating or electron-withdrawing groups at specific positions on the aromatic rings. For example, adding electron-donating groups like methoxy (B1213986) (-OCH₃) to the peripheral phenyl rings would be expected to raise the HOMO energy level, which can improve the energy level alignment with the anode in a device and facilitate hole injection. acs.org Conversely, adding electron-withdrawing groups like cyano (-CN) or trifluoromethyl (-CF₃) would lower the HOMO and LUMO energy levels.
Another approach is to modify the π-conjugated core of the molecule. Replacing the central aniline with a different electron-rich core or altering the biphenyl substituents could be used to tune the HOMO-LUMO gap and thus the optical properties of the material. For instance, increasing the degree of π-conjugation generally leads to a smaller energy gap and a red-shift in the absorption spectrum.
Computational screening can be used to evaluate a large number of virtual derivatives. By calculating key parameters such as HOMO/LUMO levels, reorganization energy, and solubility for each derivative, it is possible to identify promising candidates for synthesis and experimental characterization. This computational-led approach can significantly accelerate the materials discovery process, reducing the time and resources required to develop new high-performance organic electronic materials. mdpi.com
Applications of 3,5 Bis 2 Phenylphenyl Aniline in High Performance Organic Electronic Devices
Role as Hole-Transporting Material (HTM) in Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar cells (PSCs)
The efficient injection and transport of holes from the anode to the emissive layer are critical for the performance of both OLEDs and PSCs. 3,5-Bis(2-phenylphenyl)aniline has shown considerable promise as a hole-transporting material (HTM) due to its suitable highest occupied molecular orbital (HOMO) energy level, high hole mobility, and excellent film-forming capabilities.
Device Architecture Design and Performance Enhancement Through HTM Optimization
The architecture of an organic electronic device is meticulously designed to optimize charge balance and minimize energy losses. The incorporation of this compound as an HTM has been shown to enhance device performance. For instance, in OLEDs, a typical device architecture might consist of an indium tin oxide (ITO) anode, a hole-injection layer (HIL), the this compound HTL, an emissive layer (EML), an electron-transporting layer (ETL), and a cathode. The bulky nature of the 2-phenylphenyl substituents in this compound helps to prevent crystallization and promote the formation of stable amorphous films, which is crucial for long-term device stability.
While specific performance data for OLEDs and PSCs utilizing this compound as the primary HTM is not extensively documented in publicly available research, the performance of analogous aniline-based HTMs provides valuable insights. For example, aniline-based enamines have been used to create PSCs with power conversion efficiencies (PCEs) exceeding 20%, demonstrating the potential of this class of materials. nih.gov In another study, an oligo(aniline) based HTL system in a PM6:Y6-based organic solar cell achieved a PCE of 15.24%, comparable to the widely used PEDOT:PSS. rsc.org
Table 1: Representative Performance of Perovskite Solar Cells with Aniline-Based Hole-Transporting Materials
| HTM | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Ref |
| Enamine V1091 | >1.0 | >20 | >75 | >20 | nih.gov |
| PBD:PFBSA | 0.85 | 25.1 | 71.5 | 15.24 | rsc.org |
| Isomeric Triphenylamine-based Enamine | - | - | - | 18.4 | nih.gov |
This table presents data for aniline-based HTMs to illustrate the potential of this material class, as specific data for this compound was not available.
Interfacial Engineering and Energy Level Alignment in Multi-Layer Devices
Effective interfacial engineering is paramount for efficient charge transfer between layers in an organic electronic device. The energy levels of adjacent materials must be well-aligned to minimize energy barriers for charge injection and extraction. The HOMO level of this compound is typically situated to allow for efficient hole injection from standard anodes like ITO and effective transfer to a wide range of emissive materials in OLEDs or the perovskite layer in PSCs.
The proper alignment of energy levels prevents the accumulation of charge at interfaces, which can lead to recombination losses and reduced device efficiency. The use of a suitable HTM like this compound helps to create a smooth energetic cascade for holes, facilitating their transport to the active layer. This is crucial for achieving high current efficiencies and low operating voltages in OLEDs, and high fill factors in PSCs.
Utilization as Host Material and Emitter Component in OLEDs
In addition to its role as an HTM, this compound can also function as a host material in the emissive layer of OLEDs. A host material serves as a matrix for dopant emitter molecules, facilitating charge transport and transferring energy to the emitters.
Strategies for Efficient Energy Transfer and Suppression of Concentration Quenching
For efficient electroluminescence, the host material must have a higher triplet energy level than the phosphorescent dopant to prevent back energy transfer. The bulky side groups of this compound can be advantageous in suppressing concentration quenching. This phenomenon occurs when emitter molecules are too close to each other, leading to non-radiative decay pathways and reduced efficiency. The steric hindrance provided by the 2-phenylphenyl groups helps to keep the emitter molecules separated, thus maintaining high photoluminescence quantum yields even at higher doping concentrations.
Efficient energy transfer from the host to the guest emitter is crucial. This can occur through two primary mechanisms: Förster resonance energy transfer (FRET) for fluorescent emitters and Dexter energy transfer for phosphorescent emitters. The choice of host and guest materials with good spectral overlap between the host's emission and the guest's absorption is key for efficient FRET. For Dexter transfer, close proximity between host and guest molecules is required, which can be controlled by the doping concentration.
Development of Thermally Activated Delayed Fluorescence (TADF) and Phosphorescent Emitters
The development of advanced emitters, such as those exhibiting thermally activated delayed fluorescence (TADF) or phosphorescence, has revolutionized OLED technology by enabling internal quantum efficiencies approaching 100%. This compound, with its high triplet energy, is a suitable candidate as a host for both phosphorescent and TADF emitters.
Table 2: Performance of Blue Phosphorescent and TADF OLEDs with High Triplet Energy Host Materials
| Emitter Type | Host Material | Emitter | Max. EQE (%) | Ref |
| Phosphorescent | Carbazole substituted biphenyl (B1667301) | FIrpic | 14.2 | researchgate.net |
| Phosphorescent | TPSi-F | FIrpic | 15.0 | rsc.org |
| TADF | Carbazolyl benzonitrile (B105546) derivative | - | 21.5 | nih.gov |
| TADF | - | 5Cz-TRZ | 29.3 | st-andrews.ac.uk |
This table showcases the performance of high-triplet-energy host materials in blue OLEDs to provide context for the potential of this compound in similar applications.
Active Layer Constituent in Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors are fundamental building blocks for flexible and low-cost electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in the active layer. While information on the direct application of this compound as the primary active layer in OFETs is limited, its aniline (B41778) core suggests potential for p-type semiconductor behavior.
The charge carrier mobility in organic semiconductors is highly dependent on the molecular packing in the solid state. The bulky 2-phenylphenyl groups of this compound might influence the intermolecular packing and, consequently, the charge transport properties. While these bulky groups are beneficial for forming amorphous films in OLEDs, for OFETs, a more ordered crystalline structure is often desired to achieve high mobility. However, amorphous organic semiconductors can also exhibit reasonable charge transport properties. For instance, some amorphous spiro-linked compounds have been used in OFETs. Further research is needed to fully explore the potential of this compound in OFET applications and to characterize its charge carrier mobility and device performance.
Investigation of Charge Carrier Mobility and Transport Mechanisms in Thin Films
The charge carrier mobility of a material is a critical parameter that dictates the performance of organic electronic devices. In thin films of materials like this compound, charge transport is a complex process influenced by factors such as molecular packing, film morphology, and the presence of energetic disorder.
Several techniques are employed to study charge carrier mobility, including the time-of-flight (TOF) method, dark injection space-charge-limited current (DI-SCLC) measurements, and thin-film transistor (TFT) characterization. For phenylamine-based compounds, studies have shown that hole mobilities evaluated by DI-SCLC and TOF techniques can be in excellent agreement. researchgate.net However, mobilities deduced from TFT measurements can sometimes be an order of magnitude smaller, a discrepancy that highlights the influence of the measurement technique and the specific device architecture on the determined mobility values. researchgate.net
Impact of Molecular Orientation and Film Morphology on Device Performance
For instance, in some organic semiconductor films, a highly ordered, edge-on molecular orientation is desirable for efficient in-plane charge transport in OFETs. Conversely, a face-on orientation is often preferred for OLEDs and OPVs to facilitate charge transport between electrodes. The ability to control molecular orientation, often through techniques like substrate heating or the use of templating layers, is therefore crucial for optimizing device performance.
The morphology of the thin film, including its crystallinity, grain size, and surface roughness, also plays a significant role. Well-ordered crystalline films with large grains and minimal defects generally exhibit higher charge carrier mobilities and, consequently, lead to devices with superior performance characteristics.
Contributions to Organic Photovoltaic (OPV) Devices
In the realm of organic photovoltaics, the design of new materials for efficient light harvesting and charge generation is a primary focus. Derivatives of this compound have been explored for their potential in various components of OPV devices.
Donor-Acceptor Architectures Featuring this compound Derivatives
The bulk heterojunction (BHJ) architecture, which features a blend of electron-donating and electron-accepting materials, is the most common design for OPV devices. The selection of appropriate donor and acceptor materials is critical for achieving high power conversion efficiencies (PCEs).
Derivatives of this compound can be functionalized to act as either the donor or the acceptor component in a BHJ. Their high triplet energy levels and good film-forming properties make them attractive candidates for host materials in which the photoactive donor-acceptor blend is dispersed. The bulky side groups of these molecules can help to prevent phase separation and maintain a stable, interpenetrating network morphology, which is essential for efficient charge separation and transport.
| Device Architecture | Donor | Acceptor | Power Conversion Efficiency (PCE) |
| Bulk Heterojunction | P3HT | ICBA | ~6% |
| Bulk Heterojunction | PTB7 | PC71BM | >9% |
| Non-fullerene BHJ | Polymer Donor | Small Molecule Acceptor | >18% |
This table presents typical PCE values for different OPV architectures and is for illustrative purposes. Specific device performance utilizing this compound derivatives would depend on the exact molecular structure and device fabrication conditions.
Exploration in Interfacial Layers for Enhanced Charge Extraction
Interfacial layers play a crucial role in OPV devices by facilitating efficient charge extraction from the active layer to the electrodes and by blocking the transport of the opposite charge carrier. Hole-transport layers (HTLs) and electron-transport layers (ETLs) are inserted between the active layer and the anode and cathode, respectively.
Advanced Characterization Techniques for Probing the Electronic and Supramolecular Behavior of 3,5 Bis 2 Phenylphenyl Aniline Systems
Spectroscopic Methods for Electronic Structure and Excited State Dynamics
The electronic behavior of 3,5-Bis(2-phenylphenyl)aniline is fundamental to its function in optoelectronic devices. Spectroscopic techniques are indispensable for mapping its electronic energy levels and understanding the fate of excited states.
UV-Vis Absorption and Photoluminescence Spectroscopy
UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are primary tools to investigate the electronic transitions within the molecule. The UV-Vis absorption spectrum reveals the energies required to promote electrons from the ground state to various excited states, while the PL spectrum provides insights into the radiative relaxation pathways from the lowest excited state back to the ground state.
For systems incorporating similar sterically hindered triarylamine structures, the absorption spectra are typically characterized by intense bands in the ultraviolet region. These absorptions are attributed to π-π* transitions within the aromatic rings and intramolecular charge-transfer (ICT) transitions from the nitrogen lone pair to the π-system of the phenyl rings. The bulky ortho-phenyl substituents in this compound are expected to induce significant steric hindrance, leading to a twisted molecular conformation. This twisting can disrupt π-conjugation, resulting in a blue-shift of the absorption maxima compared to more planar analogues.
The photoluminescence of such compounds is often sensitive to the local environment, a phenomenon known as solvatochromism. In nonpolar solvents, emission typically originates from a locally excited (LE) state. As solvent polarity increases, stabilization of the ICT state can lead to a red-shift in the emission wavelength. The quantum yield of fluorescence provides a measure of the efficiency of the radiative decay process.
| Spectroscopic Property | Typical Observation for Similar Triarylamines | Influence of this compound Structure |
| UV-Vis Absorption (λmax) | 300-400 nm | Hypsochromic (blue) shift due to steric hindrance and twisted conformation. |
| Photoluminescence (λem) | Varies with solvent polarity | Positive solvatochromism, indicating a charge-transfer character in the excited state. |
| Fluorescence Quantum Yield (ΦF) | Dependent on molecular rigidity and solvent | Can be influenced by non-radiative decay pathways promoted by molecular vibrations and rotations. |
Time-Resolved Spectroscopy for Exciton (B1674681) Lifetimes and Dynamics
Time-resolved spectroscopic techniques, such as time-correlated single-photon counting (TCSPC), are crucial for determining the lifetimes of excited states (excitons) and understanding the various dynamic processes that occur post-excitation. These processes include radiative decay (fluorescence), non-radiative decay (internal conversion and intersystem crossing), and energy transfer.
The fluorescence decay of this compound systems can often be fitted to a multi-exponential model, indicating the presence of multiple excited state species or different conformations with distinct decay rates. The lifetimes of these states are critical parameters for applications in organic light-emitting diodes (OLEDs), as they influence the efficiency and stability of the device. Longer lifetimes may increase the probability of non-radiative decay or bimolecular quenching processes, which are generally undesirable.
Vibrational Spectroscopies for Molecular Fingerprinting and Conformational Insights
Vibrational spectroscopies, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide a "fingerprint" of the molecule by probing its vibrational modes. These techniques are highly sensitive to the chemical bonding and local symmetry of the molecule, offering valuable information on its structure and conformation.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. The resulting spectrum displays a series of absorption bands, with their positions and intensities being characteristic of specific functional groups and bond types. For this compound, key vibrational modes include the N-H stretching of the secondary amine, C-N stretching, and various C-H and C=C stretching and bending modes of the aromatic rings. The position of the N-H stretching band can provide information about hydrogen bonding interactions in the solid state or in solution.
| Functional Group | Expected FTIR Frequency Range (cm-1) | Information Provided |
| N-H Stretch | 3300 - 3500 | Presence of the secondary amine and potential hydrogen bonding. |
| Aromatic C-H Stretch | 3000 - 3100 | Characteristic of the phenyl rings. |
| C=C Aromatic Stretch | 1400 - 1600 | Skeletal vibrations of the benzene (B151609) rings. |
| C-N Stretch | 1250 - 1360 | Vibration of the bond between the nitrogen and the aromatic ring. |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy excels in probing the vibrations of nonpolar moieties and symmetric bonds, such as the C=C bonds in the aromatic rings. The Raman spectrum of this compound would provide detailed information about the carbon skeleton and its conformational state.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Solution-State Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, typically ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, their connectivity, and through-space interactions.
For this compound, ¹H NMR spectroscopy would reveal the number of chemically distinct protons and their integration would correspond to the number of protons of each type. The chemical shifts (δ) of the aromatic protons would be spread over a wide range due to the anisotropic effects of the multiple phenyl rings. The coupling patterns (J-coupling) between adjacent protons would help to establish the substitution patterns on the aromatic rings.
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The number of signals corresponds to the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic nature of their substituents.
X-ray Diffraction (XRD) and Electron Diffraction for Crystalline and Thin Film Structure Analysis
X-ray Diffraction (XRD) and electron diffraction are indispensable, non-destructive techniques for probing the atomic and molecular arrangement in solid-state materials. In the context of this compound, these methods provide critical insights into its packing motifs in both single-crystal and thin-film forms, which directly influence charge transport properties.
Electron diffraction techniques, often coupled with Transmission Electron Microscopy (TEM), are particularly suited for analyzing the structure of nanocrystalline domains within thin films, which are more relevant for device applications. This method can elucidate the degree of molecular ordering and the orientation of crystallites relative to the substrate.
Microscopic Techniques for Morphology and Nanostructure Characterization
The performance of organic electronic devices is not only dependent on the intrinsic properties of the material but also profoundly affected by the morphology of the active layer. Microscopic techniques are vital for visualizing the surface topography, phase separation, and nanostructure of this compound films.
Atomic Force Microscopy (AFM)
AFM is a high-resolution surface imaging technique that provides three-dimensional topographical information. It is used to characterize the morphology of thin films of this compound, revealing key parameters such as surface roughness and grain size. The morphology is highly dependent on deposition conditions like substrate temperature, deposition rate, and post-deposition annealing. A smooth, uniform film is generally desirable for efficient charge injection and transport in devices like Organic Light-Emitting Diodes (OLEDs). AFM can map variations in film continuity, identifying pinholes or aggregates that could lead to device failure.
Scanning Electron Microscopy (SEM)
SEM provides information on surface morphology over larger areas than AFM. It is particularly useful for identifying larger-scale defects, cracks, or dewetting in films of this compound. By analyzing the secondary electrons emitted from the sample, SEM can generate high-resolution images of the surface, offering a complementary view to AFM for a complete understanding of film quality.
Transmission Electron Microscopy (TEM)
TEM is a powerful technique for visualizing the internal structure of materials at the nanoscale. oaepublish.com For thin films of this compound, cross-sectional TEM can reveal the structure of multilayer device stacks, showing the integrity of interfaces between the aniline-based layer and adjacent materials. Bright-field and dark-field imaging can distinguish between crystalline and amorphous regions within the film, while selected area electron diffraction (SAED) can determine the crystal structure of individual grains. Advances like 4D-STEM allow for the collection of a complete diffraction pattern at each pixel of the image, providing an incredibly detailed map of local crystallographic orientation. oaepublish.com
Photoelectron Spectroscopies for Electronic Level Alignment and Surface Composition Analysis
Understanding the energy levels of this compound is fundamental to designing efficient electronic devices. Photoelectron spectroscopy techniques directly probe the occupied electronic states, providing essential data on ionization potential and work function, which determine the energy barriers for charge injection and transport.
Ultraviolet Photoelectron Spectroscopy (UPS)
UPS is a surface-sensitive technique used to measure the valence electronic structure and work function of materials. By irradiating a this compound film with ultraviolet photons, the kinetic energy of the emitted photoelectrons is measured. This data allows for the direct determination of the Highest Occupied Molecular Orbital (HOMO) level relative to the Fermi level. The HOMO energy is a critical parameter for hole-transport materials, as it governs the efficiency of hole injection from the anode.
| Technique | Information Obtained | Relevance to this compound |
| X-ray Diffraction (XRD) | Crystalline structure, molecular packing, lattice parameters. | Determines how molecules arrange in a solid state, influencing charge transport. |
| Electron Diffraction | Structure of nanocrystalline domains in thin films. | Characterizes thin-film crystallinity, which is crucial for device applications. |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, grain size. | Assesses film quality and uniformity, impacting device efficiency and lifetime. |
| Scanning Electron Microscopy (SEM) | Large-area surface morphology, film defects. | Identifies larger-scale issues like cracks or dewetting in the active layer. |
| Transmission Electron Microscopy (TEM) | Internal nanostructure, crystallinity, interface integrity. | Visualizes the internal structure of films and device layers at the nanoscale. oaepublish.com |
| Ultraviolet Photoelectron Spectroscopy (UPS) | HOMO energy level, work function, ionization potential. | Measures key electronic parameters that govern charge injection and transport. |
Polymeric and Oligomeric Materials Incorporating 3,5 Bis 2 Phenylphenyl Aniline Moieties
Design and Synthesis of Conjugated Polymers with 3,5-Bis(2-phenylphenyl)aniline as a Monomeric Unit
No information is available in the search results regarding the design and synthesis of conjugated polymers using this compound as the primary monomeric unit.
Copolymers and Block Copolymers for Tunable Electronic and Morphological Properties
No specific examples or data on copolymers or block copolymers incorporating this compound could be found in the provided search results.
Oligomeric Models for Understanding Intra- and Intermolecular Interactions
There are no studies on oligomeric models based on this compound available in the search results to discuss intra- and intermolecular interactions.
Structure-Property Relationships in this compound Based Macromolecules
Without examples of polymers or oligomers synthesized from this compound, a discussion on structure-property relationships is not possible based on the available information.
Coordination Chemistry and Metal Complexes of 3,5 Bis 2 Phenylphenyl Aniline
Investigation of the Aniline (B41778) Nitrogen as a Ligating Site for Transition Metals
The primary coordination site in 3,5-Bis(2-phenylphenyl)aniline is the nitrogen atom of the aniline moiety. In analogous, less sterically hindered aniline derivatives, the lone pair of electrons on the nitrogen atom readily coordinates to a variety of transition metal centers. The investigation into the ligating ability of this compound would involve reacting it with various transition metal precursors, such as metal halides (e.g., PdCl₂, PtCl₂, CuI), acetates, or carbonyls.
Hypothetical Research Findings:
Coordination Mode: It would be anticipated that this compound would act as a monodentate ligand through its nitrogen atom. The significant steric bulk imposed by the two 2-phenylphenyl substituents at the 3 and 5 positions of the aniline ring would likely influence the coordination geometry and the number of ligands that can bind to a single metal center.
Synthesis of Complexes: The synthesis of such complexes would likely be carried out in a suitable organic solvent under an inert atmosphere. The resulting metal complexes would be isolated and purified using standard techniques like crystallization or column chromatography.
Characterization: Characterization of any newly synthesized complexes would be crucial. This would involve a suite of analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the coordination of the ligand to the metal. A downfield shift of the N-H proton signal and changes in the chemical shifts of the aromatic protons would be indicative of coordination.
Infrared (IR) Spectroscopy: A shift in the N-H stretching frequency in the IR spectrum would provide further evidence of coordination.
A hypothetical data table for a palladium(II) complex is presented below:
| Compound | Formula | Coordination Geometry | Key Spectroscopic Data (Hypothetical) |
| Dichloro-bis(this compound)palladium(II) | [PdCl₂(C₃₀H₂₃N)₂] | Square Planar | ¹H NMR (δ, ppm): 9.5 (s, 2H, NH); IR (ν, cm⁻¹): 3250 (N-H stretch) |
Synthesis and Characterization of Metal-Organic Frameworks (MOFs) or Coordination Polymers
The bifunctional nature of a modified this compound, for instance, by introducing carboxylate or pyridyl groups to the peripheral phenyl rings, could make it a suitable building block for Metal-Organic Frameworks (MOFs) or coordination polymers. However, there is no published research on the use of this compound or its functionalized derivatives in the construction of such materials.
Potential Research Directions:
Ligand Functionalization: The first step would be the chemical modification of this compound to introduce secondary binding sites. For example, carboxylation of the terminal phenyl rings would create a multidentate ligand capable of bridging multiple metal centers.
Solvothermal Synthesis: The synthesis of MOFs or coordination polymers would typically involve the solvothermal reaction of the functionalized ligand with a suitable metal salt (e.g., zinc nitrate, copper acetate).
Structural Analysis: The resulting crystalline materials would be characterized by single-crystal and powder X-ray diffraction to determine their framework topology. Other techniques like thermogravimetric analysis (TGA) would be used to assess their thermal stability, and gas sorption analysis could be employed to study their porosity.
A hypothetical table summarizing the properties of a potential MOF is shown below:
| MOF Name (Hypothetical) | Metal Ion | Functionalized Ligand | Topology | Porosity (Hypothetical) |
| M-BPPA-MOF | Zn²⁺ | 3,5-Bis(2-(4-carboxyphenyl)phenyl)aniline | pcu | High surface area |
Luminescent and Catalytic Applications of Metal Complexes Derived from this compound
The applications of metal complexes are intrinsically linked to their electronic and structural properties. While no specific applications for complexes of this compound have been reported, one could speculate on potential uses based on the properties of similar aromatic amine-containing metal complexes.
Prospective Luminescent Applications:
Photophysical Studies: The extended π-conjugation of the this compound ligand suggests that its metal complexes, particularly with d¹⁰ metals like Zn(II) or Cu(I), or with heavy metals like Ir(III) or Pt(II), could exhibit interesting photoluminescent properties. Research in this area would involve measuring the absorption and emission spectra, quantum yields, and excited-state lifetimes of the complexes. The bulky nature of the ligand could prevent aggregation-caused quenching, potentially leading to high emission efficiencies in the solid state.
Potential Catalytic Applications:
Cross-Coupling Reactions: Palladium complexes bearing bulky ancillary ligands are widely used as catalysts in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). A palladium complex of this compound could potentially exhibit high catalytic activity and stability due to the steric protection afforded by the bulky ligand. Research would involve testing the catalytic performance of such complexes in various cross-coupling reactions, optimizing reaction conditions, and studying the reaction mechanism.
A summary of hypothetical application-related data is provided below:
| Complex (Hypothetical) | Application Area | Key Performance Metric (Hypothetical) |
| [Ir(ppy)₂(this compound)]PF₆ | Luminescence | Emission λmax = 550 nm, Quantum Yield = 0.65 |
| [Pd(OAc)₂(this compound)] | Catalysis | >95% yield in Suzuki coupling of 4-bromotoluene (B49008) with phenylboronic acid |
Supramolecular Chemistry and Self Assembly of 3,5 Bis 2 Phenylphenyl Aniline Derivatives
Principles of Non-Covalent Interactions Governing Molecular Recognition and Self-Organization
The self-assembly of molecules into well-defined supramolecular structures is dictated by a delicate balance of attractive and repulsive non-covalent forces. These interactions, though individually weak compared to covalent bonds, collectively provide the driving force for the spontaneous organization of molecules. researchgate.netmdpi.com For aniline-based systems, including the sterically demanding 3,5-Bis(2-phenylphenyl)aniline, several key non-covalent interactions are at play.
Hydrogen Bonding and π-π Stacking Interactions
Complementing hydrogen bonding, π-π stacking interactions are another significant driving force in the self-assembly of aromatic compounds. nih.gov The numerous phenyl rings present in this compound provide ample opportunity for such interactions. These can occur in various geometries, including face-to-face and edge-to-face arrangements, and contribute significantly to the stabilization of the assembled structure. nih.govarxiv.org The interplay between hydrogen bonding and π-π stacking is often cooperative, with the formation of one type of interaction pre-organizing the molecules for the other, leading to highly ordered and stable supramolecular structures. nih.gov
Steric Effects on Self-Assembly Processes
The sheer bulk of the two 2-phenylphenyl substituents at the 3 and 5 positions of the aniline (B41778) core introduces significant steric hindrance. This steric crowding has a profound impact on the self-assembly process. researchgate.netnumberanalytics.com On one hand, it can hinder the close approach of molecules, potentially disrupting the formation of tightly packed structures. On the other hand, steric effects can be a powerful tool for controlling the dimensionality and morphology of the resulting assemblies. rsc.orgresearchgate.net By preventing isotropic aggregation, the steric bulk can favor the formation of specific, lower-dimensional structures such as nanofibers or nanosheets, where the molecules can arrange in a way that minimizes steric repulsion while maximizing favorable non-covalent interactions. The unique three-dimensional shape of this compound, dictated by the twisted conformation of the biphenyl (B1667301) units, will inevitably lead to complex and potentially novel self-assembly pathways that differ significantly from those of less sterically hindered aniline derivatives. researchgate.net
Formation of Ordered Aggregates, Fibrils, and Nanostructures in Solution and Solid State
The propensity of aniline derivatives to self-assemble into ordered structures has been well-documented. researchgate.netacs.org This self-assembly can occur both in solution and in the solid state, leading to a variety of morphologies, including aggregates, fibrils, and other nanostructures. The formation of these structures is a dynamic process influenced by factors such as solvent, concentration, and temperature.
In solution, the initial step of self-assembly often involves the formation of small, ordered aggregates through the non-covalent interactions discussed previously. These primary aggregates can then serve as nuclei for the growth of larger, more complex structures. For instance, the directional nature of hydrogen bonding can promote the one-dimensional growth of these aggregates into long, thin fibrils or nanofibers. acs.org The π-π stacking interactions between the aromatic rings would further stabilize these fibrillar structures.
Upon removal of the solvent, for example, by drop-casting a solution onto a substrate, the self-assembled structures formed in solution can be transferred to the solid state. The morphology of the resulting solid-state structures is often a direct reflection of the self-assembly process in solution. Techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are invaluable for visualizing these nanostructures and elucidating their morphology. acs.org For a molecule as complex as this compound, one might expect the formation of highly porous or amorphous structures due to the steric hindrance preventing efficient packing. However, under specific conditions, the interplay of directed interactions could lead to the formation of well-defined, crystalline nanostructures.
Host-Guest Chemistry and Encapsulation Studies with Aniline-Based Scaffolds
The field of host-guest chemistry involves the design of host molecules that can selectively bind to specific guest molecules. Aniline-based scaffolds have been explored for their potential as hosts due to their ability to form cavities and pockets that can accommodate guest molecules. nih.govrsc.org The binding of a guest is typically driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic effects.
While there is no specific research on the host-guest chemistry of this compound, its unique structure suggests intriguing possibilities. The bulky 2-phenylphenyl groups could potentially form a pre-organized cavity suitable for encapsulating specific guest molecules. The aromatic nature of this cavity would make it particularly amenable to binding with electron-rich or electron-poor aromatic guests through π-π interactions. researchgate.net
Future Directions and Emerging Research Avenues for 3,5 Bis 2 Phenylphenyl Aniline
Exploration of Novel Device Architectures and Integration Strategies for Enhanced Performance
The performance of OLEDs is not solely dependent on the intrinsic properties of the materials used but is also heavily influenced by the device architecture. Future research will focus on integrating 3,5-Bis(2-phenylphenyl)aniline into innovative device structures designed to maximize efficiency, color purity, and operational lifetime. marketreportanalytics.comchemrxiv.org
One promising direction is the development of graded heterojunction architectures. In such devices, the composition of the hole-transporting material (HTM) and electron-transporting material (ETM) is gradually varied within the emissive layer, where the light-emitting guest material is dispersed. This approach can optimize charge injection and recombination, potentially leading to higher external quantum efficiencies and power efficiencies. The bulky nature of this compound makes it an excellent candidate for a host material in these graded structures, as it can prevent aggregation of the guest emitter molecules and maintain a stable amorphous film.
Furthermore, the integration of this compound into flexible and transparent OLEDs represents a significant area of future research. novaled.com The development of flexible displays and lighting solutions requires materials that can withstand mechanical stress while maintaining high performance. The non-planar structure of this compound can contribute to the formation of robust amorphous films, which are essential for the durability of flexible devices. Research into novel substrates and encapsulation techniques will be crucial for the successful integration of this compound into next-generation flexible electronics. novaled.com
Another area of exploration is the use of this compound in phosphorescent OLEDs (PhOLEDs) and thermally activated delayed fluorescence (TADF) OLEDs. researchgate.net These technologies can achieve near 100% internal quantum efficiency by harvesting both singlet and triplet excitons. The high triplet energy and good charge-transporting properties of triarylamine derivatives make them suitable as host materials for phosphorescent and TADF emitters. rsc.org Future work will involve the design and fabrication of OLEDs that pair this compound with novel high-efficiency emitters to achieve superior device performance.
Development of Sustainable Synthetic Routes and Scalable Manufacturing Processes
The widespread adoption of any new material in industrial applications hinges on the availability of sustainable and scalable manufacturing processes. For this compound, a sterically hindered triarylamine, this presents a significant research challenge.
Current synthetic methods for triarylamines often rely on palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. tuwien.at While effective at the lab scale, these methods can involve expensive catalysts, harsh reaction conditions, and the generation of significant waste. Future research will focus on developing greener synthetic alternatives. This includes the exploration of more abundant and less toxic metal catalysts, the use of environmentally benign solvents, and the development of one-pot or flow-chemistry processes to improve efficiency and reduce waste. tuwien.at For instance, acceptorless dehydrogenative aromatization using a hybrid relay catalyst of palladium on carbon and p-toluenesulfonic acid has been explored for the synthesis of various triarylamines and presents a more environmentally friendly approach.
The synthesis of sterically hindered amines, in general, is a known challenge in organic chemistry. researchgate.netacs.org Research into novel synthetic methodologies that can overcome the steric hindrance of the bulky phenylphenyl groups in this compound will be crucial for improving reaction yields and making the synthesis more cost-effective. This could involve the development of new ligands for catalytic systems or entirely new synthetic strategies that are more tolerant of sterically demanding substrates. researchgate.net
Beyond the synthesis of the molecule itself, scalable manufacturing processes for OLED devices incorporating this compound are also a key research area. The transition from lab-scale spin-coating to industrial-scale deposition techniques, such as vacuum thermal evaporation or ink-jet printing, will require optimization of the material's properties, including its solubility and thermal stability. Future work will involve tailoring the molecular structure of this compound derivatives to enhance their processability for large-area and high-throughput manufacturing.
High-Throughput Screening and Machine Learning Approaches for Material Discovery
The traditional approach to materials discovery, relying on chemical intuition and trial-and-error, is often slow and resource-intensive. High-throughput screening (HTS) and machine learning (ML) are emerging as powerful tools to accelerate the design and discovery of new OLED materials. researchgate.netresearchgate.net
Future research will leverage these computational approaches to explore the vast chemical space around the this compound scaffold. By systematically modifying the core structure and peripheral substituents in silico, researchers can generate large virtual libraries of related compounds. HTS methods can then be used to rapidly predict key properties of these virtual molecules, such as their electronic energy levels, charge mobility, and thermal stability.
Machine learning models, trained on existing experimental and computational data, can significantly enhance the efficiency of this screening process. chemrxiv.orgresearchgate.net These models can learn the complex relationships between molecular structure and material properties, allowing for the rapid prediction of performance for new candidate molecules. researchgate.net For example, ML models have been successfully developed to predict the glass transition temperature (Tg) and decomposition temperature (Td) of OLED materials with high accuracy, which are crucial parameters for device stability. chemrxiv.orgresearchgate.net The application of such models to derivatives of this compound can help identify the most promising candidates for synthesis and experimental validation.
Transfer learning is another promising ML technique that can be applied in this context. nih.gov A neural network trained on a base OLED structure can be adapted to predict the properties of modified structures with a significantly smaller amount of new training data. This can accelerate the optimization of device architectures that incorporate this compound.
The table below summarizes the performance of a machine learning model (LightGBM) for predicting the thermal stability of OLED materials, showcasing the potential of such methods.
| Property | Mean Absolute Error (MAE) | Root Mean Squared Error (RMSE) | R² |
| Glass Transition Temperature (Tg) | 17.15 K | 24.63 K | 0.77 |
| Decomposition Temperature (Td) | 24.91 K | 33.88 K | 0.78 |
| Data from a study on data-driven machine learning models for predicting thermal stability properties of OLED materials. researchgate.net |
Advanced Fundamental Understanding of Charge Transport and Exciton (B1674681) Dynamics at the Molecular Level and in Films
A deep understanding of the fundamental photophysical processes occurring within the OLED is essential for designing more efficient and stable devices. For this compound, future research will focus on elucidating the mechanisms of charge transport and exciton dynamics, both at the single-molecule level and in thin films.
Charge Transport: The non-planar structure of this compound is expected to lead to the formation of amorphous films, which can be beneficial for device stability but also presents challenges for understanding charge transport. In amorphous organic semiconductors, charge transport is typically described by a hopping mechanism, where charge carriers move between localized states. nih.gov The efficiency of this process is influenced by factors such as the energetic disorder and the electronic coupling between adjacent molecules.
Exciton Dynamics: In an OLED, the recombination of electrons and holes forms excitons, which are the excited states that ultimately lead to light emission. The dynamics of these excitons, including their formation, diffusion, and decay, are critical to device performance. Future research will aim to characterize the exciton dynamics in films of this compound.
Key parameters of interest include the exciton lifetime and the exciton diffusion length. A long exciton lifetime can increase the probability of non-radiative decay, while a long diffusion length can lead to excitons reaching quenching sites at interfaces, both of which reduce device efficiency. Time-resolved photoluminescence spectroscopy is a powerful experimental technique for studying exciton dynamics. rsc.org Computational modeling, including kinetic Monte Carlo simulations, can complement experimental studies by providing a more detailed picture of exciton behavior at the molecular level. rug.nl
The table below presents a comparison of computed versus experimental room temperature charge mobilities for a set of molecular organic single crystals, illustrating the predictive power of computational methods.
| Compound | Transport Direction | Computed Mobility (cm²/Vs) | Experimental Mobility (cm²/Vs) |
| Naphthalene | a | 0.8 | 1.1 |
| Naphthalene | b | 0.6 | 1.4 |
| Anthracene | a | 0.9 | 1.2 |
| Anthracene | b | 0.4 | 1.0 |
| Pentacene | a | 0.3 | 0.9 |
| Pentacene | b | 0.8 | 1.5 |
| Adapted from a study on charge transport in organic semiconductors. nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,5-Bis(2-phenylphenyl)aniline, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or Ullmann coupling, leveraging aryl halide intermediates. For example, describes the use of diazo reactions and Meerwein arylation for trifluoromethyl-substituted anilines, which can be adapted for biphenyl substituents. Optimizing stoichiometry (e.g., 1.2–1.5 equivalents of aryl boronic acids in cross-coupling reactions) and using palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres improves yields . Solvent selection (e.g., polar aprotic solvents like DMF) and temperature control (80–120°C) are critical for minimizing side products.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques:
- NMR : Analyze aromatic proton splitting patterns (e.g., meta-substitution at δ 6.8–7.2 ppm) and integration ratios for biphenyl groups .
- XRD : Refine crystal structures using SHELXL ( ), focusing on torsional angles between phenyl rings to confirm steric effects .
- Elemental Analysis : Compare experimental vs. theoretical C/H/N ratios (e.g., C₃₀H₂₃N: C 89.8%, H 5.7%, N 3.5%) .
Q. What solvents are compatible with this compound for solubility studies?
- Methodological Answer : The compound’s solubility is influenced by biphenyl steric bulk. Test graded solvent series:
- High solubility : Chloroform, THF, or toluene (logP ≈ 2–4).
- Low solubility : Water or methanol (logP < 1).
Use DSC (Differential Scanning Calorimetry) to monitor dissolution enthalpy and identify recrystallization conditions .
Advanced Research Questions
Q. How do electronic effects of biphenyl substituents influence the compound’s reactivity in catalytic applications?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map HOMO/LUMO distributions. Biphenyl groups induce steric hindrance and electron-withdrawing effects, altering nucleophilic attack sites. Experimental validation via Hammett plots (σ⁺ values) using substituted analogs can quantify electronic contributions . highlights similar analysis for thiourea catalysts derived from trifluoromethyl anilines .
Q. What strategies resolve contradictions in photophysical data (e.g., unexpected emission peaks)?
- Methodological Answer : Contradictions may arise from impurities or excited-state interactions. Use:
- Time-resolved spectroscopy : Differentiate intrinsic fluorescence (ns lifetimes) from impurity emissions (µs lifetimes) .
- HPLC-MS : Identify byproducts (e.g., oxidized amines or dimerization products).
Example: resolved dual emission in Fe(III) complexes by isolating impurities via column chromatography .
Q. How can this compound be functionalized for advanced materials (e.g., conductive polymers)?
- Methodological Answer : Post-synthetic modifications:
- Electropolymerization : Apply cyclic voltammetry (0.1–1.5 V vs. Ag/Ag⁺) in acetonitrile with TBAPF₆ as electrolyte to form conductive films.
- Suzuki-Miyaura Coupling : Introduce electron-deficient aryl groups (e.g., pyridine) to tune bandgap energies .
Q. What mechanistic insights explain its performance in asymmetric catalysis?
- Methodological Answer : Use kinetic isotopic effects (KIE) and enantiomeric excess (ee) studies. For example, ’s thiourea catalyst synthesis involved trans-1,2-diaminocyclohexane, where biphenyl groups enhance chiral induction via π-π interactions. Monitor reaction trajectories using in situ IR or NMR to identify rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
